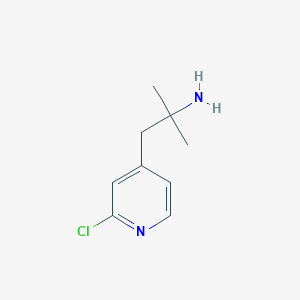
1-(2-Chloropyridin-4-YL)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridin-4-YL)-2-methylpropan-2-amine is an organic compound that belongs to the class of pyridines Pyridines are aromatic heterocyclic compounds containing a nitrogen atom in the six-membered ring
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-YL)-2-methylpropan-2-amine involves several steps. One common method includes the reaction of 2-chloropyridine with a suitable amine under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Chloropyridin-4-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloropyridin-4-YL)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
1-(2-Chloropyridin-4-YL)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
2-Chloropyridine: A simpler compound with similar structural features.
4-Methylpyridine: Another pyridine derivative with different substituents.
2-Methylpropan-2-amine: A related amine with a different aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Chloropyridin-4-YL)-2-methylpropan-2-amine, a compound characterized by its unique structure featuring a chlorinated pyridine moiety, has drawn attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H13ClN2, with a molecular weight of approximately 198.67 g/mol. The compound typically appears as a pale yellow to yellow-brown liquid and has a predicted boiling point of around 234.5 °C and a density of approximately 1.076 g/cm³.
Structure
The structure of the compound includes:
- A chloropyridine ring which contributes to its reactivity.
- A branched amine group that enhances its pharmacological potential.
Research indicates that compounds containing chloropyridine moieties often exhibit interactions with various biological targets, including:
Biological Activity
The biological activity of this compound has been explored through various studies. Notably, compounds with similar structures have demonstrated significant pharmacological effects:
Anticancer Activity
Research has shown that chlorinated pyridine derivatives can exhibit anticancer properties. For instance, related compounds have been tested against various cancer cell lines, demonstrating varying degrees of efficacy:
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | TBD |
| Related Chloropyridine Derivative | BxPC-3 (pancreatic cancer) | 0.50 ± 0.02 |
| N-(4-Chloropyridin-3-YL)-N-methylpropan-1-amines | RD (rhabdomyosarcoma) | TBD |
Note: TBD indicates that specific IC50 values for the primary compound are yet to be established in available literature.
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- Study on Enzyme Interaction : A study investigated the binding affinity of chloropyridine derivatives to various receptors and enzymes, suggesting that modifications in the structure can significantly alter their inhibitory effects.
- Antiproliferative Effects : In vitro studies assessed the antiproliferative activity of related compounds against HeLa and BxPC-3 cell lines. These studies revealed promising results with significant reductions in cell viability at specific concentrations .
- Comparative Analysis : A comparative analysis with structurally similar compounds indicated that variations in chlorine substitution patterns can influence biological activity, highlighting the importance of structural nuances in drug design.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,11)6-7-3-4-12-8(10)5-7/h3-5H,6,11H2,1-2H3 |
InChI Key |
UAJXKJAKXYUNML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=NC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















